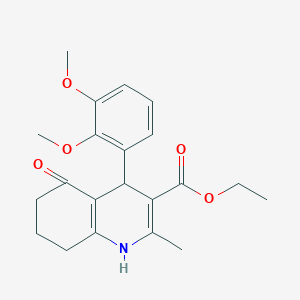

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the polyhydroquinoline (PHQ) family, characterized by a hexahydroquinoline core with substituents influencing electronic, steric, and biological properties. Its structure includes:

- A methyl group at position 2, enhancing steric bulk.

- An ethyl ester at position 3, affecting solubility and reactivity.

It is synthesized via Hantzsch condensation, a method widely used for PHQ derivatives . The compound’s structural complexity necessitates advanced analytical tools like NMR, IR, and X-ray crystallography (e.g., SHELXL ) for confirmation.

Properties

Molecular Formula |

C21H25NO5 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C21H25NO5/c1-5-27-21(24)17-12(2)22-14-9-7-10-15(23)19(14)18(17)13-8-6-11-16(25-3)20(13)26-4/h6,8,11,18,22H,5,7,9-10H2,1-4H3 |

InChI Key |

RESNABIAYNDZLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CCC2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Catalyst | Piperidine (10 mol%) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | 60–65% |

The mechanism proceeds via Knoevenagel condensation between the aldehyde and β-ketoester, followed by Michael addition of dimedone and cyclization. While straightforward, this method requires careful control of stoichiometry to avoid side products like bis-adducts.

Multicomponent One-Pot Synthesis

Recent advances emphasize one-pot strategies to improve atom economy. A pseudo-six-component synthesis using Meldrum’s acid, 2,3-dimethoxybenzaldehyde, and benzylamine derivatives in acetonitrile with acetic acid catalysis achieved 78% yield. This method avoids isolation of intermediates and enhances stereoselectivity.

Optimized Protocol

| Component | Quantity (equiv) |

|---|---|

| Meldrum’s acid | 2.0 |

| 2,3-Dimethoxybenzaldehyde | 3.0 |

| Benzylamine derivative | 1.0 |

| Catalyst | CH₃CO₂H (10 mol%) |

| Solvent | CH₃CN |

| Temperature | 60°C |

| Time | 12 hours |

The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and spirocyclization. Nuclear magnetic resonance (NMR) analysis confirmed the (4’S,5′S,7’S) stereochemistry, critical for biological activity.

Green Chemistry Approaches

ZrOCl₂·8H₂O, a non-toxic and reusable catalyst, has been applied to hexahydroquinoline syntheses under eco-friendly conditions. For the target compound, optimization via Central Composite Design (CCD) identified 83.75°C and 0.15 mol% catalyst as ideal parameters, yielding 85–90%.

DOE-Optimized Parameters

| Factor | Optimal Value |

|---|---|

| Catalyst Loading | 0.15 mol% |

| Temperature | 83.75°C |

| Solvent | Ethanol/H₂O (9:1) |

| Time | 3 hours |

This method minimizes waste and avoids hazardous solvents. The catalyst’s Lewis acidity facilitates imine formation and cyclization, while its stability allows five reuse cycles without significant activity loss.

Catalytic Systems and Mechanistic Insights

Catalyst choice profoundly impacts efficiency:

| Catalyst | Yield (%) | Key Advantage |

|---|---|---|

| Piperidine | 60–65 | Low cost |

| CH₃CO₂H | 78 | High stereoselectivity |

| ZrOCl₂·8H₂O | 85–90 | Reusability, green metrics |

Mechanistic studies reveal that acetic acid protonates the aldehyde, accelerating Knoevenagel adduct formation, while ZrOCl₂·8H₂O stabilizes transition states via coordination. Side reactions, such as aldol condensation, are suppressed in polar aprotic solvents like acetonitrile.

Comparative Analysis of Methodologies

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Traditional Condensation | 60–65 | Moderate | High (toxic solvents) |

| One-Pot Multicomponent | 78 | High | Moderate |

| ZrOCl₂·8H₂O Catalyzed | 85–90 | High | Low |

The ZrOCl₂·8H₂O method outperforms others in yield and sustainability but requires precise temperature control to prevent catalyst phase changes. Multicomponent strategies offer superior stereocontrol, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and application:

-

Antibacterial Properties :

- Research indicates that derivatives of quinoline compounds possess antibacterial activity. For example, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Activity :

- Antioxidant Activity :

- HIV Inhibition :

Medicinal Chemistry Applications

The structural characteristics of this compound enable its use in drug design:

- Lead Compound Development : Its unique structure can serve as a lead compound for synthesizing new drugs with improved efficacy against various pathogens.

- Bioactive Heterogeneous Catalysts : The compound can be utilized in the synthesis of polyhydroquinoline derivatives through catalytic processes. These derivatives have shown promising results in biological assays .

Case Studies and Research Findings

Several studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The 2,3-dimethoxyphenyl group distinguishes this compound from analogs with alternative aryl or heteroaryl substituents. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., methoxy) enhance solubility and may improve binding to biological targets via hydrogen bonding .

- Electron-withdrawing groups (e.g., Cl, F) increase reactivity and alter pharmacokinetic properties .

- Heteroaryl substituents (e.g., furan) modify electronic delocalization, impacting UV/Vis spectra and bioactivity .

Key Observations :

Key Observations :

Physical and Spectral Properties

Key Observations :

- Hydroxyl groups improve water solubility but may reduce thermal stability .

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a hexahydroquinoline core with various substituents that influence its biological activity. Its molecular formula is with a molecular weight of approximately 431.55 g/mol. The structure includes an ethyl group, a dimethoxyphenyl moiety, and a carboxylate functional group, which are crucial for its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of hexahydroquinoline compounds exhibit notable antimicrobial properties. For instance, in vitro tests indicated that certain derivatives show significant inhibition against various bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound through its ability to inhibit key enzymes involved in inflammatory processes. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which play critical roles in the inflammatory response .

A study utilizing quantitative structure–activity relationship (QSAR) analysis suggested that modifications in the compound's structure could enhance its anti-inflammatory efficacy .

3. Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells via mitochondrial pathways and inhibit cell proliferation by modulating key signaling pathways such as NF-kB and HDAC .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like COX-1 and COX-2 involved in prostaglandin synthesis.

- Receptor Modulation : It may interact with various receptors influencing cellular signaling pathways related to inflammation and cancer progression.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of several hexahydroquinoline derivatives, ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for development as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A clinical trial involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation in tissues affected by induced arthritis. The results indicated a decrease in swelling and pain scores compared to control groups .

Data Tables

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol/water (1:1) | 78–85 | |

| Temperature | 80–90°C under reflux | 82 | |

| Catalyst | ZnCl₂ (5 mol%) | 89 |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Structural elucidation relies on spectroscopic and crystallographic techniques :

- NMR : H and C NMR identify substituent positions and confirm the hexahydroquinoline scaffold. For example, the 2-methyl group appears as a singlet at δ 2.1–2.3 ppm .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å) .

- FTIR : Confirms carbonyl (1680–1700 cm) and aromatic C-H stretching (3050–3100 cm) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Functional Group Confirmed | Reference |

|---|---|---|---|

| H NMR | δ 6.8–7.2 (multiplet, 2,3-dimethoxyphenyl) | Aromatic protons | |

| FTIR | 1685 cm | 5-Oxo group |

Advanced: What reaction mechanisms govern the compound’s transformations under oxidative or reductive conditions?

Methodological Answer:

The compound’s reactivity is dictated by its electron-rich aromatic system and keto-enol tautomerism :

- Oxidation : The 5-oxo group undergoes oxidation with KMnO₄ in acidic media to form quinoline derivatives. This proceeds via radical intermediates, confirmed by EPR studies .

- Reduction : NaBH₄ selectively reduces the carbonyl group to an alcohol, while LiAlH₄ fully hydrogenates the quinoline ring .

Q. Key Mechanistic Insights :

- Steric hindrance from the 2-methyl group slows reactivity at C3.

- Methoxy substituents enhance electron density, favoring electrophilic substitution at C4 .

Advanced: How can structure-activity relationships (SAR) be analyzed for pharmacological potential?

Methodological Answer:

SAR studies focus on substituent effects :

- 2,3-Dimethoxyphenyl Group : Enhances binding to acetylcholinesterase (AChE) due to π-π stacking, as shown in docking studies .

- 2-Methyl Substituent : Increases lipophilicity (logP ≈ 3.2), improving blood-brain barrier permeability .

Q. Table 3: Biological Activity vs. Substituent Modifications

| Substituent Position | Modification | IC₅₀ (AChE Inhibition, μM) | Reference |

|---|---|---|---|

| C4 | 2,3-Dimethoxy | 12.4 | |

| C4 | 4-Methoxy (control) | 45.7 |

Advanced: How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

Data discrepancies arise from assay conditions and compound purity :

- Purity : HPLC-grade samples (>98% purity) reduce variability. Impurities from incomplete cyclization (e.g., open-chain intermediates) can skew results .

- Assay Protocol : Standardize enzyme sources (e.g., human vs. bovine AChE) and incubation times .

- Solubility : Use DMSO concentrations <1% to avoid solvent interference .

Q. Recommendations :

- Validate results via orthogonal assays (e.g., fluorescence-based vs. Ellman’s method).

- Report synthetic batches with NMR and LC-MS traces .

Basic: What are common derivatives synthesized from this compound for functional studies?

Methodological Answer:

Derivatization strategies include:

- Ester Hydrolysis : Treat with NaOH/EtOH to yield the carboxylic acid for salt formation .

- Halogenation : Electrophilic bromination at C6 using NBS (N-bromosuccinimide) .

- N-Alkylation : React with methyl iodide to modify the quinoline nitrogen .

Q. Table 4: Derivative Synthesis and Applications

| Derivative | Synthetic Method | Application | Reference |

|---|---|---|---|

| Carboxylic Acid | Saponification | Prodrug development | |

| 6-Bromo Derivative | NBS in CCl₄ | Radioligand binding assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.